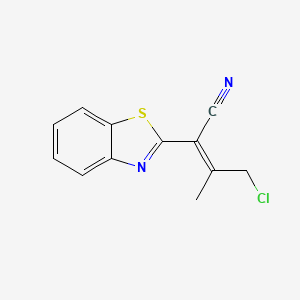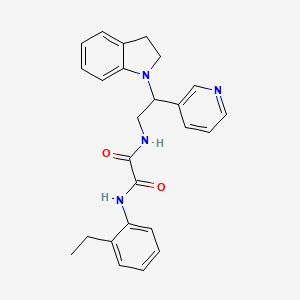
N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide, also known as EIPL-1, is a small molecule inhibitor that has shown potential in various scientific research applications.
作用机制
N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide exerts its inhibitory effects by binding to the active site of its target enzymes or receptors. It forms hydrogen bonds and hydrophobic interactions with the amino acid residues present in the active site, thereby preventing the substrate from binding and inhibiting the enzymatic activity.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of PKC. It has also been found to improve motor function and reduce the symptoms of Parkinson's disease by inhibiting the activity of the dopamine D2 receptor. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of the histone deacetylase enzyme.
实验室实验的优点和局限性
N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and specificity towards its target enzymes and receptors. However, one of the limitations of this compound is that it may have off-target effects, which can affect the interpretation of the results.
未来方向
There are several future directions for the research on N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide. One of the directions is to explore its potential as a therapeutic agent for various diseases, such as cancer and Parkinson's disease. Another direction is to investigate its effects on other enzymes and receptors that play important roles in different biological pathways. Additionally, the development of more potent and specific inhibitors based on the structure of this compound can be explored.
合成方法
N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide can be synthesized using a multi-step process that involves the coupling of three different compounds. The first step involves the reaction of 2-ethylphenylboronic acid with 2-bromoethyl pyridine to form the intermediate compound. The second step involves the reaction of the intermediate compound with indoline-1-carboxylic acid to form the second intermediate. The final step involves the reaction of the second intermediate with oxalyl chloride to form this compound.
科学研究应用
N1-(2-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide has been found to be a potent inhibitor of various enzymes and receptors that play important roles in different biological pathways. It has been shown to inhibit the activity of protein kinase C (PKC), a key enzyme involved in the regulation of cell growth and differentiation. This compound has also been found to inhibit the activity of the dopamine D2 receptor, which is involved in the regulation of motor function, reward, and addiction. Additionally, this compound has been shown to inhibit the activity of the histone deacetylase enzyme, which is involved in the regulation of gene expression.
属性
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-pyridin-3-ylethyl]-N'-(2-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-2-18-8-3-5-11-21(18)28-25(31)24(30)27-17-23(20-10-7-14-26-16-20)29-15-13-19-9-4-6-12-22(19)29/h3-12,14,16,23H,2,13,15,17H2,1H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPDCJFDHHHXCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


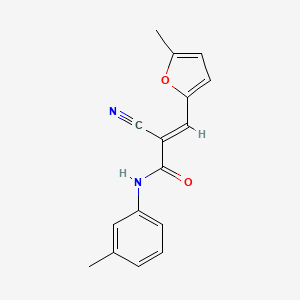
![2-[1-(Mesitylsulfonyl)-4-piperidinyl]-1H-benzimidazole](/img/structure/B2684362.png)

![1-[3-(Trifluoromethyl)benzyl]cyclopropyl-methanamine hydrochloride](/img/structure/B2684364.png)
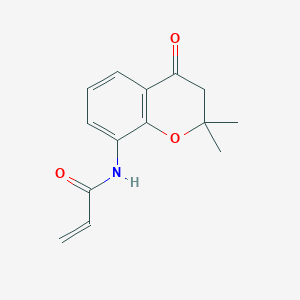
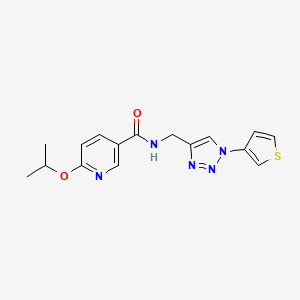
![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B2684368.png)
![1-chloro-N-[(furan-2-yl)methyl]isoquinoline-3-carboxamide](/img/structure/B2684370.png)
![1-Methyl-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2684372.png)
![(3,4-Dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2684373.png)
![2,5-bis(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2684375.png)

